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molecular formula C9H12N2O4S B8394172 N-(4-nitrobenzyl)ethanesulfonamide CAS No. 1224932-62-0

N-(4-nitrobenzyl)ethanesulfonamide

Cat. No. B8394172
M. Wt: 244.27 g/mol
InChI Key: LVIIOEBPOBMMLX-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To a solution of 4-nitro-benzylamine (47.2 mg, 0.25 mmol) in THF (250 μL) is added triethylamine (89 μL) and ethyl sulfonyl chloride (24 μL, 0.25 mmol). The reaction mixture is shaken at ambient temperature for 16 hours. The reaction mixture is then concentrated, methanol is added followed by Novabiochem AM resin to remove unreacted amine. This is then shaken for two hours, filtered, concentrated to yield ethanesulfonic acid 4-nitro-benzylamide, which is used as such for the subsequent reaction.
Quantity
47.2 mg
Type
reactant
Reaction Step One
Quantity
89 μL
Type
reactant
Reaction Step One
Quantity
24 μL
Type
reactant
Reaction Step One
Name
Quantity
250 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(CC)CC)C.[CH2:19]([S:21](Cl)(=[O:23])=[O:22])[CH3:20]>C1COCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:8][NH:9][S:21]([CH2:19][CH3:20])(=[O:23])=[O:22])=[CH:10][CH:11]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
47.2 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CN)C=C1
Name
Quantity
89 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
24 μL
Type
reactant
Smiles
C(C)S(=O)(=O)Cl
Name
Quantity
250 μL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is shaken at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated
ADDITION
Type
ADDITION
Details
methanol is added
CUSTOM
Type
CUSTOM
Details
to remove unreacted amine
STIRRING
Type
STIRRING
Details
This is then shaken for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CNS(=O)(=O)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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